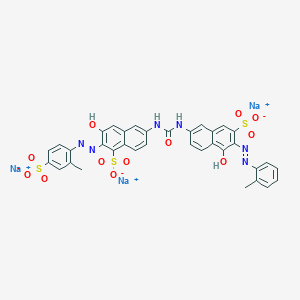![molecular formula C9H7N5S B1620530 4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 55115-84-9](/img/structure/B1620530.png)
4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Vue d'ensemble
Description
4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes pyridine, thiophene, and pyrimidine moieties, making it a versatile scaffold for various chemical and biological studies.
Applications De Recherche Scientifique
4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
Target of Action
The primary target of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the human immunodeficiency virus-1 (HIV-1) non-nucleoside reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus .
Mode of Action
4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine acts as an inhibitor of the HIV-1 non-nucleoside reverse transcriptase . It binds to the tolerant region II of the non-nucleoside reverse transcriptase inhibitors binding pocket (NNIBP), thereby inhibiting the function of the enzyme .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This inhibition prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV-1 virus .
Pharmacokinetics
The compound’s molecular weight of 21725 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution characteristics.
Result of Action
The inhibition of the HIV-1 reverse transcriptase enzyme by 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine results in the prevention of HIV-1 replication . This can lead to a decrease in viral load and potentially slow the progression of HIV-1 infection.
Analyse Biochimique
Biochemical Properties
Compounds of this class, including 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine, exhibit various biological activities such as antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities
Cellular Effects
The cellular effects of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine are not fully understood. Some compounds in this class have been found to exhibit antimicrobial activity , suggesting that they may influence cell function by interacting with microbial cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is not fully understood. It is known that the construction of pyrimidine-2-thione, a key component of this compound, involves hetero-cyclization of properly functionalized precursors with isothiocyanates or carbon disulfide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves the cyclization of appropriately functionalized precursors. One common method starts with the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones. These intermediates are then treated with hydrazine hydrate to introduce the hydrazine group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines, azo compounds, and hydrazine derivatives .
Comparaison Avec Des Composés Similaires
- Thieno[3,2-d]pyrimidine
- Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives
- Thieno[2,3-b]pyridine derivatives
Propriétés
IUPAC Name |
8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-14-8-7-6(12-4-13-8)5-2-1-3-11-9(5)15-7/h1-4H,10H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDIWBDALAXXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=CN=C3NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381477 | |
| Record name | 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55115-84-9 | |
| Record name | 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methylbenzo[c]phenanthrene](/img/structure/B1620455.png)







![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1620468.png)

